N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of various functional groups, such as the thiazole ring, urea linkage, and substituted phenyl rings, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Urea Formation: The urea linkage is introduced by reacting an amine with an isocyanate. In this case, p-tolyl isocyanate reacts with an appropriate amine to form the urea derivative.
Coupling Reactions: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible functional groups.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced urea derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in a disease pathway or activate a receptor to elicit a biological response. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-3-7-15(8-4-12)22-19(27)25-20-23-16(11-28-20)10-18(26)24-17-9-14(21)6-5-13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKCPCQRFZWRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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